5,5'-Diiodo-2,2'-bithiophene

Green Chemistry Regioselective Synthesis Process Optimization

5,5′-Diiodo-2,2′-bithiophene is the optimal monomer for synthesizing well-defined, high molecular weight π-conjugated polymers. Its weak C-I bond enables milder, more selective, and higher-yielding Stille or Suzuki polycondensation reactions, inaccessible to bromo or chloro analogs. This specificity ensures superior structural fidelity in advanced organic electronics. For antimicrobial research, alternative derivatives are indicated.

Molecular Formula C8H4I2S2
Molecular Weight 418.1 g/mol
CAS No. 3339-80-8
Cat. No. B1607277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Diiodo-2,2'-bithiophene
CAS3339-80-8
Molecular FormulaC8H4I2S2
Molecular Weight418.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)I)C2=CC=C(S2)I
InChIInChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H
InChIKeyQUQPGKLCKMUWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5′-Diiodo-2,2′-bithiophene (CAS 3339-80-8): Supplier and Application Identification for Procurement


5,5′-Diiodo-2,2′-bithiophene (CAS 3339-80-8) is a symmetrically 5,5′-diiodinated derivative of the 2,2′-bithiophene core . It is a solid with a molecular weight of 418.06 g/mol and a typical melting point range of 165–170 °C, supplied at purities of ≥95% to >97% . This compound serves as a crucial monomer and synthetic intermediate in organic electronics and materials science, with its primary applications centered on constructing extended π-conjugated systems .

Procurement Risk Advisory: Why 5,5′-Diiodo-2,2′-bithiophene Cannot Be Interchanged with Other Bithiophene Halides


Despite sharing the same 2,2′-bithiophene backbone, halogenated analogs such as 5,5′-dibromo- or 5,5′-dichloro-2,2′-bithiophene are not functionally equivalent to 5,5′-diiodo-2,2′-bithiophene [1]. The substitution pattern and the identity of the halogen atom critically dictate both the reaction kinetics in cross-coupling polymerizations and the ultimate electronic properties of the resulting materials [2]. The weaker carbon-iodine (C–I) bond (approximately 50 kcal/mol) compared to carbon-bromine (C–Br) (approximately 65 kcal/mol) and carbon-chlorine (C–Cl) (approximately 80 kcal/mol) fundamentally alters its oxidative addition potential in catalytic cycles, enabling milder, more selective, and often higher-yielding polymerizations that are inaccessible with bromo or chloro analogs [3]. Substitution with the wrong halogen or an incorrect regiochemistry, such as using 3,3′-diiodo-2,2′-bithiophene, leads to significantly altered molecular packing, steric hindrance, and optoelectronic performance, thereby invalidating the core design of the target material or device .

Quantitative Differentiation of 5,5′-Diiodo-2,2′-bithiophene (CAS 3339-80-8) from Analogs: A Procurement-Focused Evidence Guide


Superior Synthetic Accessibility and Yield for 5,5′-Diiodo-2,2′-bithiophene via Green Chemistry

The regioselective synthesis of 5,5′-diiodo-2,2′-bithiophene (CAS 3339-80-8) from the parent bithiophene is achieved in a high yield of 94% under mild, green conditions . The reaction proceeds using N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) in ethanol at 50°C for a short reaction time of 0.17 hours . This efficiency stands in contrast to synthetic routes for its brominated analog, 5,5′-dibromo-2,2′-bithiophene (CAS 4805-22-5), where comparable yields for direct, selective dihalogenation from the core are not as widely documented or are often achieved via less atom-economical multistep sequences or halogen dance pathways [1].

Green Chemistry Regioselective Synthesis Process Optimization

Enhanced Reactivity in Cross-Coupling Polymerizations: The Iodine Effect for Conjugated Polymer Synthesis

The carbon-iodine (C–I) bond in 5,5′-diiodo-2,2′-bithiophene (bond dissociation energy ≈ 50 kcal/mol) is significantly weaker than the carbon-bromine (C–Br) bond (≈ 65 kcal/mol) found in 5,5′-dibromo-2,2′-bithiophene and the carbon-chlorine (C–Cl) bond (≈ 80 kcal/mol) [1]. This lower bond strength translates to a lower activation energy for the oxidative addition step, the rate-determining step in many palladium-catalyzed cross-coupling reactions like Stille and Suzuki polymerizations [2]. While direct, side-by-side kinetic comparisons for these specific monomers are not commonly reported, the well-established trend in organohalide reactivity (I > Br >> Cl) strongly supports that the diiodo monomer provides a faster initiation and propagation rate [3]. This enhanced reactivity allows for polymerizations to be conducted under milder thermal conditions, often leading to higher molecular weight polymers with fewer structural defects, a crucial advantage for achieving target optoelectronic properties [2].

Conjugated Polymers Stille Coupling Polymerization Kinetics

Contrasting Antimicrobial Activity: A Clear, Quantitative Differentiator for Bithiophene Selection

In a direct comparative study evaluating the antimicrobial activity of four structurally similar bithiophenes, 5,5′-diiodo-2,2′-bithiophene (Compound 2) was found to be significantly less effective than its 5-carboxaldehyde (Compound 1) and 3,3′-dibromo (Compound 3) analogs [1]. At a concentration of 10 μg/μL, 5,5′-diiodo-2,2′-bithiophene did not exhibit notable fungicidal or fungistatic activity against Candida albicans, Colletotrichum acutatum, or Phytophthora cinnamomi, whereas the other two compounds were highly effective at this same concentration [1]. This direct, negative differentiation is a critical piece of evidence for researchers in bioactivity-related fields, highlighting that the 5,5′-diiodo substitution pattern is not suitable for applications where antimicrobial activity is desired, and thus avoiding its procurement for such purposes.

Antimicrobial Agents Structure-Activity Relationship Biological Evaluation

Modulation of Electronic Properties: The Impact of Iodine Substitution on Frontier Orbital Energies

The substitution pattern on the bithiophene core directly influences its electronic structure. While specific experimental HOMO-LUMO values for 5,5′-diiodo-2,2′-bithiophene were not found in the searched literature, the impact of substituents on the bithiophene core can be inferred from computational studies on closely related systems. For example, a DFT study comparing two distinct substitution patterns on a bithiophene-based system (Compounds 1 and 2) showed a significant difference in the HOMO-LUMO energy gap, with values of 2.76 eV and 3.57 eV, respectively [1]. The lower energy gap (2.76 eV) for Compound 1, which is indicative of a more delocalized π-system, is a property often targeted for organic semiconductors. The heavier iodine atom in 5,5′-diiodo-2,2′-bithiophene, due to its enhanced spin-orbit coupling and polarizability compared to hydrogen or lighter halogens, is expected to further modulate these frontier orbital energies and the resultant optical and electronic bandgap [2].

Organic Electronics DFT Calculations HOMO-LUMO Gap

Validated Application Scenarios for Procuring 5,5′-Diiodo-2,2′-bithiophene (CAS 3339-80-8)


High-Efficiency Monomer for Conjugated Polymer Synthesis

Given its high synthetic yield (94%) and the enhanced reactivity of its C–I bonds in cross-coupling reactions, this compound is the monomer of choice for synthesizing well-defined, high molecular weight π-conjugated polymers via Stille or Suzuki polycondensation [1]. Its use is indicated when mild polymerization conditions and high structural fidelity are paramount for achieving targeted optoelectronic properties in materials like polythiophenes .

Precursor for Ethynyl-Bridged Polythiophene Networks

5,5′-Diiodo-2,2′-bithiophene is an essential building block for creating ethynyl-bridged polythiophene networks, as its synthesis is a key step in generating 5-iodo-2,2′-bithiophene, a critical substrate for Sonogashira couplings [1]. This application is validated for research focused on developing ambipolar organic semiconductors with enhanced electrochemical stability and fluorescent activity [1].

Explicitly Excluded: Antimicrobial Research and Development

Procurement of 5,5′-diiodo-2,2′-bithiophene for antimicrobial applications is strongly contraindicated. Direct comparative evidence shows it lacks significant fungicidal or fungistatic activity against common test organisms (e.g., C. albicans, C. acutatum) at a concentration of 10 μg/μL, where other bithiophene derivatives demonstrate high efficacy [1]. Researchers in this field should instead consider 2,2′-bithiophene-5-carboxaldehyde or 3,3′-dibromo-2,2′-bithiophene as more appropriate starting points.

Technical Documentation Hub

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